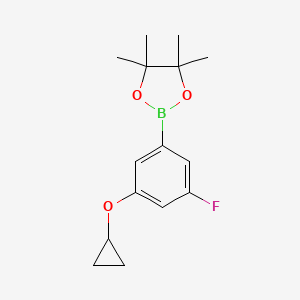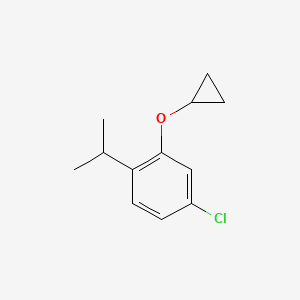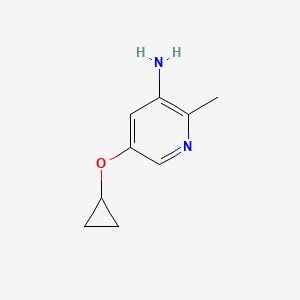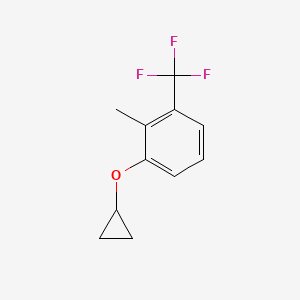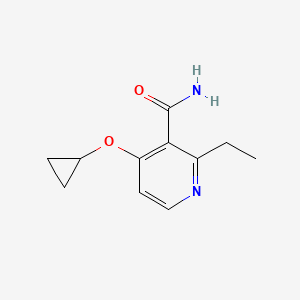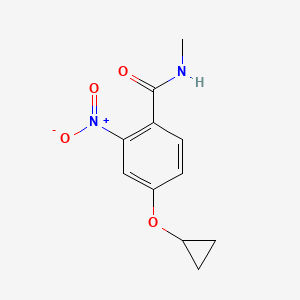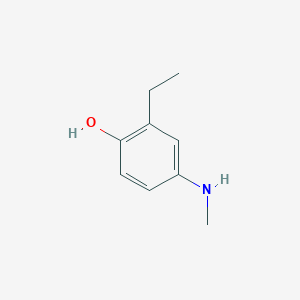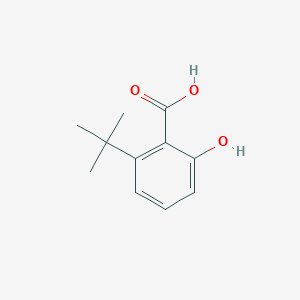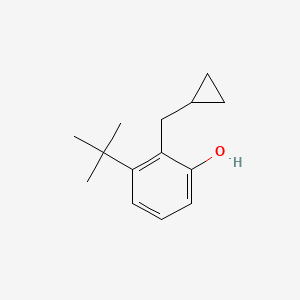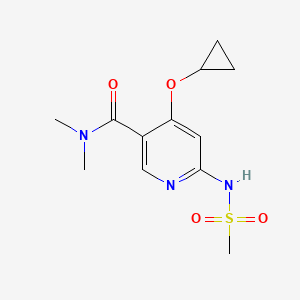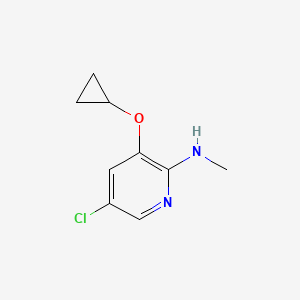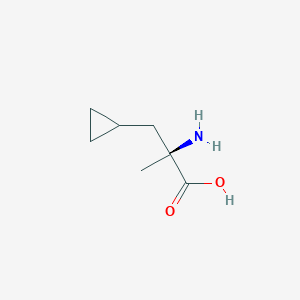
(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is an organic compound characterized by its unique cyclopropyl and methyl substituents on the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid typically involves the following steps:
Amino Acid Backbone Construction: The amino acid backbone is constructed through standard peptide synthesis techniques, which may involve the use of protecting groups to ensure selective reactions.
Final Assembly: The final step involves coupling the cyclopropyl group with the amino acid backbone under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present on the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
(2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The cyclopropyl and methyl groups contribute to its unique binding properties and influence its activity within biological systems.
類似化合物との比較
(2S)-2-Amino-3-cyclopropylpropanoic acid: Lacks the methyl group, which may affect its binding affinity and reactivity.
(2S)-2-Amino-3-methylpropanoic acid: Lacks the cyclopropyl group, resulting in different steric and electronic properties.
Uniqueness: (2S)-2-Amino-3-cyclopropyl-2-methylpropanoic acid is unique due to the presence of both cyclopropyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(2S)-2-amino-3-cyclopropyl-2-methylpropanoic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(8,6(9)10)4-5-2-3-5/h5H,2-4,8H2,1H3,(H,9,10)/t7-/m0/s1 |
InChIキー |
NDEOGDNPNHOIAO-ZETCQYMHSA-N |
異性体SMILES |
C[C@](CC1CC1)(C(=O)O)N |
正規SMILES |
CC(CC1CC1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


